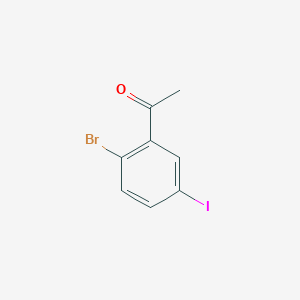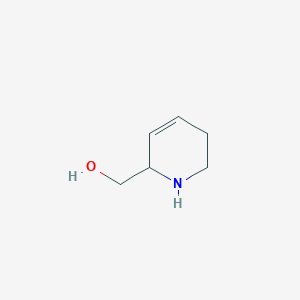
(1,2,5,6-Tetrahydropyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,2,5,6-Tetrahydropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H11NO . It exists in distinct structural isomers . Its presence has been identified in both natural products and synthetic pharmaceutical agents .
Synthesis Analysis
The synthesis of “(1,2,5,6-Tetrahydropyridin-2-yl)methanol” has been a subject of research. An enantioselective multi-component synthesis of 1,2,5,6-tetrahydropyridines (THPs) has been developed through a one-pot domino-process . This transformation proceeds through proline-catalyzed direct Mannich reaction-cyclization of glutaraldehyde with in situ generated imines, followed by site-selective oxidation–reduction sequence under mild conditions .Molecular Structure Analysis
The molecular structure of “(1,2,5,6-Tetrahydropyridin-2-yl)methanol” can be represented by the InChI code: 1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1,3,6-8H,2,4-5H2;1H . The molecular weight of this compound is 113.16 .科学的研究の応用
Pharmacological Properties
a. Anti-Inflammatory Activity: Several THP-containing compounds exhibit anti-inflammatory properties. For instance, substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl] benzamide/benzene sulfonamides have been synthesized and evaluated for in vitro anti-inflammatory activity in murine BV-2 microglial cells . These findings highlight the potential of THP derivatives as anti-inflammatory agents.
b. Anticancer Potential: THP derivatives have also shown promise as anticancer agents. Researchers have explored the introduction of varied substituents onto the THP ring system to enhance their pharmacological properties. Notably, THP-MeOH derivatives have been investigated for their activity against cancer cells. Further studies are needed to elucidate their mechanisms of action and optimize their efficacy.
Neuropharmacology
a. GABA Receptor Modulation:(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate: (TPMA) acts as a γ-aminobutyric acid C (GABAc) receptor antagonist. It has been used to study inner retinal inhibition in midget ganglion cells . Understanding its effects on neuronal signaling pathways may contribute to neuropharmacological research.
Anti-Fibrotic Activity
Novel THP derivatives have demonstrated anti-fibrotic activity. Some compounds exhibit better anti-fibrotic effects than existing drugs like Pirfenidone. For example, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising activities against fibrosis . These findings open avenues for developing new therapies targeting fibrotic diseases.
Enantioselective Synthesis
Researchers have developed an enantioselective multi-component synthesis of 1,2,5,6-tetrahydropyridines (THPs) through a one-pot domino process. This synthetic approach enables access to diverse THP derivatives for further investigation .
将来の方向性
The future directions for research on “(1,2,5,6-Tetrahydropyridin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a simple, convenient, and environmentally friendly approach for optically pure THPs is highly desirable . Additionally, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
特性
IUPAC Name |
1,2,3,6-tetrahydropyridin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZSIIJSSUKCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,5,6-Tetrahydropyridin-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

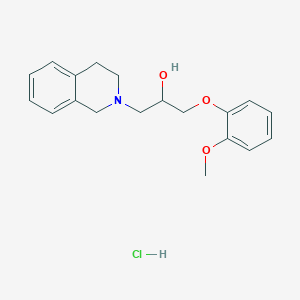

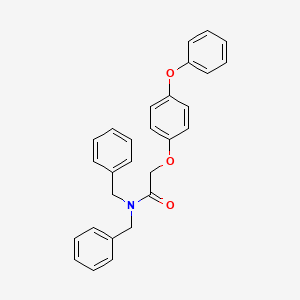


![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)
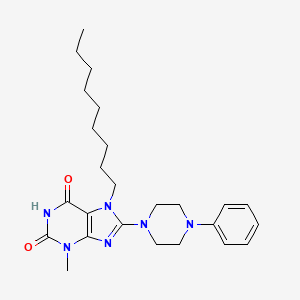
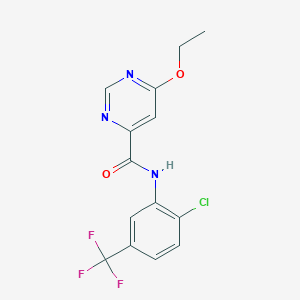
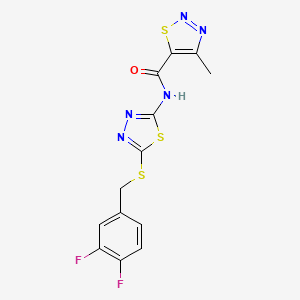
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2833840.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2833844.png)
